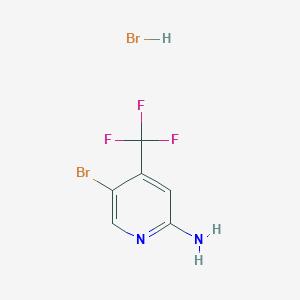

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide

Descripción

Propiedades

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2.BrH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPJQMQEEGCMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-51-9 | |

| Record name | 2-Pyridinamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 3-fluorophenol and 2,5-dibromobenzyl bromide to form 4-bromo-1,3-difluorobenzene. This intermediate is then reacted with ethanolamine under basic conditions to yield 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

Coupling reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include nitroso and nitro derivatives.

Coupling reactions: Products include biaryl compounds and other substituted pyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cytotoxic Activity

This compound has been investigated for its cytotoxic properties against cancer cell lines. Studies have shown that derivatives of 5-bromo-4-(trifluoromethyl)pyridin-2-amine exhibit selective toxicity towards certain cancer cells while sparing normal cells. For instance, ligands derived from this compound were tested against various cancer types, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of novel pharmaceutical agents. Its unique trifluoromethyl group enhances lipophilicity and electronic properties, making it an attractive candidate for drug design. Research has demonstrated that modifications to the pyridine structure can lead to compounds with enhanced bioactivity and improved pharmacokinetic profiles .

Supramolecular Chemistry

Ligand Formation

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is utilized in the synthesis of bidentate N,N-ligands for metal complexes. These ligands are essential in forming stable supramolecular structures and metal-organic frameworks (MOFs). The presence of the trifluoromethyl group significantly influences the solubility and stability of these complexes, facilitating advanced material applications.

Catalysis

In catalysis, this compound acts as a precursor for ligands that enhance various catalytic reactions, including palladium-catalyzed amination processes. The resulting metal complexes demonstrate improved catalytic efficiency and selectivity in organic transformations, which are vital for synthesizing complex organic molecules.

Materials Science

Luminescent Properties

The compound contributes to the development of luminescent materials used in bioimaging and display technologies. Metal complexes derived from 5-bromo-4-(trifluoromethyl)pyridin-2-amine exhibit high quantum efficiency when excited by specific wavelengths of light, making them suitable for long-term applications in optoelectronics.

Environmental Applications

Pollutant Degradation

Research indicates that derivatives of this compound can effectively bind and degrade environmental pollutants. Initial studies have shown that these compounds can reduce levels of specific contaminants in water, suggesting their potential use in environmental remediation strategies.

Agrochemicals

Pesticide Development

The synthesis of agrochemicals utilizing this compound has shown promising results in enhancing crop protection and yield. Controlled studies demonstrated that synthesized derivatives exhibit significant herbicidal activity against key agricultural pests, contributing to sustainable farming practices .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine atom and amine group play crucial roles in binding to the active sites of these molecular targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Research Findings

Structural Insights

- Thiazole analogues form centrosymmetric dimers via N–H···S interactions .

- Electronic Effects : The CF₃ group in the target compound increases lipophilicity (logP ≈ 2.5) compared to chlorine-substituted analogues (logP ≈ 1.8), enhancing blood-brain barrier penetration in CNS drug candidates .

Actividad Biológica

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₄BrF₃N₂

- Molecular Weight : 241.011 g/mol

- Chemical Structure : Contains a bromine atom, a trifluoromethyl group, and an amine functional group attached to a pyridine ring.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. The specific compound, this compound, has been studied for its potential anticancer effects.

- Mechanism of Action :

-

In Vitro Studies :

- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For example, IC₅₀ values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- PI3K/mTOR Pathway :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Bromine Substitution | Modulates electronic properties affecting receptor binding |

| Amine Functional Group | Facilitates interactions with biological targets |

Case Study 1: Anticancer Activity

A study involving a series of pyridine derivatives including 5-Bromo-4-(trifluoromethyl)pyridin-2-amine showed promising results against human leukemia cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, with IC₅₀ values significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes treatment, the compound was assessed for its DPP-IV inhibitory activity. Results indicated that it could potentially lower blood glucose levels by enhancing incretin hormone levels through DPP-IV inhibition .

Q & A

Q. What are the primary methods for identifying and characterizing 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide?

- Answer : The compound can be identified via its CAS number (944401-56-3) and molecular formula (C₆H₄BrF₃N₂·HBr). Characterization typically involves:

- Spectroscopy : H/C NMR to confirm amine protons (~5-6 ppm) and aromatic signals, with trifluoromethyl groups appearing as distinct quartets in F NMR .

- Mass Spectrometry : ESI-MS to verify molecular weight (241.01 g/mol + HBr) and isotopic patterns for bromine .

- Elemental Analysis : To validate purity by comparing experimental vs. theoretical C/H/N/Br/F ratios .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A typical route involves:

- Bromination : Substitution or electrophilic bromination of a pyridine precursor (e.g., 4-(trifluoromethyl)pyridin-2-amine) using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., AIBN in CCl₄) .

- Salt Formation : Reaction with hydrobromic acid to form the hydrobromide salt, followed by recrystallization in acetonitrile or ethyl acetate for purification .

Q. What safety protocols are critical when handling this compound?

- Answer :

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound?

- Answer :

- Data Collection : Grow single crystals via slow evaporation in acetonitrile. Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include hydrogen bonding (e.g., N–H···Br interactions) and planar deviations (<0.1 Å for the pyridine ring) .

- Validation : Check R-factor (<5%) and residual electron density maps for outliers .

Q. How can reaction conditions be optimized for selective bromination?

- Answer :

- Solvent Effects : Use non-polar solvents (CCl₄) to favor radical bromination over electrophilic pathways .

- Catalyst Screening : Test AIBN vs. benzoyl peroxide for initiation efficiency. AIBN typically provides higher yields in halogenation reactions .

- Temperature Control : Maintain reflux (~80°C) to sustain radical chain propagation without side reactions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Answer :

- Buchwald-Hartwig Amination : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. DFT studies suggest electron-withdrawing CF₃ groups enhance electrophilicity at the C-5 position .

- By-Product Analysis : Use GC-MS to detect debrominated intermediates, which indicate reductive side reactions under high-temperature conditions .

Q. How can HPLC-MS be utilized to quantify trace impurities?

Q. What computational methods predict the compound’s electronic properties?

- Answer :

Q. How are derivatives synthesized to explore structure-activity relationships (SAR)?

Q. What strategies resolve conflicting data in reaction yield optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.